molecular formula C6H6BrNO B14783291 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde

5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde

Katalognummer: B14783291
Molekulargewicht: 188.02 g/mol
InChI-Schlüssel: YZWFTBKFIGLYFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methyl-1H-pyrrole-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H6BrNO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom and a formyl group (–CHO) attached to the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 4-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-4-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products:

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Oxidation: 5-bromo-4-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-bromo-4-methyl-1H-pyrrole-2-methanol.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-4-methyl-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic properties. Research into similar compounds has shown activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various functional materials.

Wirkmechanismus

The mechanism of action of 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and formyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction.

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, if used as a precursor for bioactive molecules, the resulting compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    4-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which may affect its reactivity and steric properties.

    5-Bromo-4-methyl-1H-pyrrole-2-carboxylic acid: An oxidized form of the compound, with different chemical properties and reactivity.

Uniqueness: 5-Bromo-4-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group on the pyrrole ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C6H6BrNO

Molekulargewicht

188.02 g/mol

IUPAC-Name

5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(3-9)8-6(4)7/h2-3,8H,1H3

InChI-Schlüssel

YZWFTBKFIGLYFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=C1)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.